6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid is a compound that integrates a pyrrolo[2,3-c]pyridine moiety with nicotinic acid. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor of various kinases and in cancer therapy. The integration of the pyridine and pyrrolo structures may enhance its pharmacological properties.
This compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with specific reagents that facilitate the formation of the pyrrolo structure. Research has indicated that derivatives of pyrrolo[2,3-b]pyridine possess significant biological activities, making them suitable candidates for further exploration in drug development .
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a pyridine derivative and is part of a broader class of compounds that exhibit diverse biological activities, including anti-cancer properties and kinase inhibition.
The synthesis of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid can be achieved through several methodologies:
The reactions typically require careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and composition of synthesized compounds .
The molecular structure of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid features a pyrrolo[2,3-c]pyridine ring fused to a nicotinic acid moiety. The structural formula can be represented as follows:
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid can participate in various chemical reactions:
The stability and reactivity of this compound are influenced by its electronic structure, which is affected by the nitrogen atoms in both the pyridine and pyrrole rings. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining yields and product specificity .
The mechanism by which 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid exerts its effects likely involves interaction with specific biological targets such as fibroblast growth factor receptors (FGFRs). Upon binding to these receptors, it may inhibit downstream signaling pathways involved in cell proliferation and survival.
Research indicates that derivatives similar to this compound exhibit potent inhibitory activity against FGFRs with IC50 values in nanomolar ranges, suggesting strong interactions at the molecular level that disrupt normal cellular functions associated with tumor growth .
Relevant analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition patterns.
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid has potential applications in:
This compound exemplifies the intersection between synthetic organic chemistry and pharmacology, highlighting its potential for impactful contributions to therapeutic strategies against various diseases.
Traditional syntheses of 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid rely on sequential functionalization and coupling reactions. A representative route begins with the esterification of nicotinic acid to form ethyl nicotinate, followed by oxidation using m-chloroperoxybenzoic acid (mCPBA) to generate pyridine N-oxide intermediates. Subsequent nucleophilic substitution at the ortho-position with trimethylsilyl cyanide (TMSCN) introduces a cyano group, which is then reduced using sodium in ethanol to yield 6-aminonicotinate derivatives [8] [9]. The pyrrolo[2,3-c]pyridine core is typically constructed via Knorr-type condensations or Fischer indolization, followed by N-alkylation with activated nicotinate halides under basic conditions. Key challenges include:
Table 1: Traditional Synthesis Route with Key Intermediates
Step | Reaction | Key Reagents/Conditions | Yield (%) | Challenges |
---|---|---|---|---|
1 | Esterification | Ethanol/H⁺, reflux | 85–92 | None significant |
2 | N-Oxidation | mCPBA, CH₂Cl₂, 0°C to RT | 70–78 | Over-oxidation byproducts |
3 | Nucleophilic substitution | TMSCN, DCM, reflux | 40–55 | Low regioselectivity |
4 | Reduction | Na/NH₄Cl, EtOH | 60–75 | Sensitivity to moisture/oxygen |
5 | Pyrrolopyridine annulation | POCl₃, 110°C; then NH₄OH | 25–35 | Tar formation, low yield |
6 | N-Alkylation | NaH, DMF, 60°C; ethyl 6-bromonicotinate | 45–60 | Competing O-alkylation |
Transition-metal catalysis has revolutionized the construction of the bicyclic pyrrolo[2,3-c]pyridine scaffold. Palladium-catalyzed Buchwald–Hartwig amination enables direct coupling between halogenated pyrrolopyridines and nicotinic acid derivatives. Key advances include:
Microwave-assisted coupling reduces reaction times from hours to minutes while improving yields by 15–25% compared to thermal methods [3].
Table 2: Catalytic Coupling Methodologies for Core Assembly
Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 90 | 18 | 85–92 |
Pd(OAc)₂ | P(^tBu)₃·HBF₄ | K₃PO₄ | Dioxane | 100 | 12 | 78–84 |
CuI | DMCDA* | K₂CO₃ | DMF | 80 | 24 | 70–75 |
[RuCl₂(p-cymene)]₂ | None | Ag₂CO₃ | TFE** | 100 | 8 | 65–70 |
DMCDA = trans-N,N′-dimethylcyclohexane-1,2-diamine; *TFE = 2,2,2-trifluoroethanol*
Regioselectivity challenges arise from the asymmetric substitution pattern of nicotinic acid. Critical strategies include:
Notably, electron-withdrawing substituents (e.g., esters) at C3 of pyridine direct electrophiles to C6 via resonance effects, achieving >20:1 regioselectivity [9].
Non-conventional techniques enhance efficiency in constructing this thermally sensitive scaffold:
Solvent selection critically impacts the environmental footprint of synthesizing this API intermediate:
Table 3: Solvent Systems and Environmental Impact Metrics
Solvent System | Reaction Type | Yield (%) | PMI* | E-factor | Reusability |
---|---|---|---|---|---|
DMF | Pd-catalyzed coupling | 85 | 120 | 58 | None |
[BMIM]OAc/H₂O (9:1) | One-pot alkylation | 94 | 18 | 6 | >5 cycles |
Ethyl lactate/H₂O (7:3) | Cu-mediated amination | 82 | 35 | 15 | Limited (<3 cycles) |
Solvent-free (ball mill) | Mechanochemical coupling | 98 | 5 | <1 | None required |
Process Mass Intensity = Total mass in kg / Mass of product in kg
Table 4: Nomenclature of 6-(1H-Pyrrolo[2,3-c]pyridin-1-yl)nicotinic Acid
Nomenclature Type | Name | Source |
---|---|---|
IUPAC Systematic Name | 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridine-3-carboxylic acid | [2] |
CAS Name | 3-Pyridinecarboxylic acid, 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)- | PubChem |
Common Synonyms | 1H-Pyrrolo[2,3-c]pyridin-1-yl nicotinic acid; Nicotinic acid pyrrolopyridine derivative | [2] [3] |
Pharmaceutical Code | VC17483933 | Vendor databases* |
*Vendor code provided for traceability; not a recommendation for sourcing
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: